molecular formula C13H15N3O2 B8312054 6-({[4-(Methyloxy)phenyl]methyl}oxy)-2,3-pyridinediamine

6-({[4-(Methyloxy)phenyl]methyl}oxy)-2,3-pyridinediamine

Cat. No.: B8312054
M. Wt: 245.28 g/mol
InChI Key: IMXZCQKFSVLKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({[4-(Methyloxy)phenyl]methyl}oxy)-2,3-pyridinediamine is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methoxy]pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O2/c1-17-10-4-2-9(3-5-10)8-18-12-7-6-11(14)13(15)16-12/h2-7H,8,14H2,1H3,(H2,15,16)

InChI Key

IMXZCQKFSVLKOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-({[4-(methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine (4.8 g, 17.5 mmol) and zinc (11 g, 175 mmol) in methanol (200 mL) was added dropwise acetic acid (5 mL) at rt. After 0.5 h the reaction was filtered through celite and then the solvent was evaporated. The residue was partitioned between water (500 mL) and ethyl acetate (500 mL), the phases were separated and the water extracted with ethyl acetate (5×500 mL). The combined organic phases were dried, filtered and evaporated to afford 3.9 g of the title compound as a black solid (91%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
91%

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